molecular formula C17H14FN3O2 B7131599 N-(2-fluorophenyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide

N-(2-fluorophenyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide

Cat. No.: B7131599
M. Wt: 311.31 g/mol
InChI Key: XWTXJKFECBNGPP-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the fluorophenyl group and the quinazolinone moiety suggests that this compound may exhibit unique chemical and biological properties.

Properties

IUPAC Name

N-(2-fluorophenyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c18-12-6-2-4-8-14(12)20-16(22)10-9-15-19-13-7-3-1-5-11(13)17(23)21-15/h1-8H,9-10H2,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTXJKFECBNGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Fluorophenyl Group: This step involves the coupling of the quinazolinone core with a fluorophenyl derivative, often using palladium-catalyzed cross-coupling reactions.

    Formation of the Propanamide Linker:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone moiety.

    Reduction: Reduction reactions may target the carbonyl group in the quinazolinone ring.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl group may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 4-oxo-3H-quinazolin-2-yl derivatives.

    Fluorophenyl Compounds: Compounds containing the 2-fluorophenyl group.

Uniqueness

N-(2-fluorophenyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide is unique due to the combination of the fluorophenyl group and the quinazolinone moiety, which may confer distinct chemical and biological properties compared to other similar compounds.

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